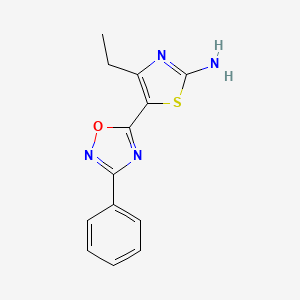

4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine

Description

Propriétés

IUPAC Name |

4-ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-2-9-10(19-13(14)15-9)12-16-11(17-18-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIKXFQTLDLNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629779 | |

| Record name | 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937681-88-4 | |

| Record name | 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of Thiazole Core

- Starting from 4-aminoacetophenone and itaconic acid, an α-bromoacyl derivative is prepared by bromination with bromine in acetic acid at room temperature.

- This α-bromo derivative undergoes cyclocondensation with thiocarbamide or related thioamide compounds in solvents such as acetic acid (at 60 °C) or refluxing acetone to yield 2,5-disubstituted thiazole derivatives.

- The reaction conditions and choice of thioamide influence the substitution pattern on the thiazole ring.

Preparation of Oxadiazole Moiety

- Aromatic acids (such as benzoic acid derivatives) are first converted to their ethyl esters by refluxing with ethanol in the presence of catalytic sulfuric acid.

- The esters are then converted to acid hydrazides by refluxing with hydrazine hydrate in methanol.

- Cyclization to 1,3,4-oxadiazole-2-thiols is achieved by treatment with carbon disulfide and potassium hydroxide in ethanol under reflux conditions.

Coupling of Thiazole and Oxadiazole Units

- The oxadiazole-2-thiol nucleophiles are reacted with electrophilic thiazole derivatives such as 3-bromo-N-(1,3-thiazol-2-yl)propanamide in a polar aprotic solvent like dimethylformamide (DMF).

- Lithium hydride is often used as a base to facilitate the nucleophilic substitution.

- The reaction mixture is stirred for extended periods (14–16 hours) at room temperature or slightly elevated temperatures until completion is confirmed by thin-layer chromatography (TLC).

- The product precipitates upon addition of ice-chilled distilled water, is filtered, washed, and recrystallized from methanol.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Br2 in acetic acid, room temperature | α-Bromoacyl derivative |

| 2 | Cyclocondensation | Thioamide, acetic acid or refluxing acetone | 2,5-Disubstituted thiazole derivative |

| 3 | Esterification | Aromatic acid, EtOH, catalytic H2SO4, reflux 3-4 h | Ethyl ester of aromatic acid |

| 4 | Hydrazide formation | Hydrazine hydrate, MeOH, reflux 4-6 h | Acid hydrazide |

| 5 | Cyclization to oxadiazole | CS2, KOH, EtOH, reflux 3-6 h | 1,3,4-Oxadiazole-2-thiol |

| 6 | Nucleophilic substitution | Oxadiazole-2-thiol, thiazole bromide, DMF, LiH | Coupled thiazole-oxadiazole compound |

Research Findings and Yields

- Yields for the esterification and hydrazide formation steps are typically high, ranging from 62% to 99% depending on substrate and conditions.

- The cyclization to oxadiazole thiols proceeds efficiently under basic conditions with carbon disulfide.

- Coupling reactions between oxadiazole thiols and thiazole electrophiles yield the target compounds in good to excellent yields, often above 80%.

- Structural confirmation is achieved through ^1H and ^13C NMR spectroscopy, with characteristic chemical shifts confirming the presence of thiazole and oxadiazole rings.

- The presence of singlets in the ^1H NMR around 6.9–8.2 ppm and resonances in the ^13C NMR at 100–170 ppm are indicative of the heterocyclic systems formed.

Summary Table of Key Intermediates and Conditions

| Compound/Intermediate | Reagents/Conditions | Yield (%) | Key Characterization Data |

|---|---|---|---|

| α-Bromoacyl derivative | Br2/acetic acid, RT | High | Bromine substitution confirmed by NMR |

| 2,5-Disubstituted thiazole derivatives | Thioamide, acetic acid or acetone reflux | 70–90 | ^1H NMR singlets at ~7 ppm, ^13C NMR signals at 100–170 ppm |

| Aromatic acid esters | Aromatic acid, EtOH, H2SO4, reflux | 80–95 | Ester carbonyl peak in IR and NMR |

| Acid hydrazides | Hydrazine hydrate, MeOH, reflux | 85–98 | NH2 peaks in ^1H NMR |

| 1,3,4-Oxadiazole-2-thiols | CS2, KOH, EtOH, reflux | 75–90 | Characteristic thiol and oxadiazole peaks |

| Coupled thiazole-oxadiazole compound | DMF, LiH, nucleophile + electrophile, RT | 80–90 | Single spot on TLC, NMR confirming coupling |

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to an amine or hydroxylamine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.

Applications De Recherche Scientifique

4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Its potential anticancer, antibacterial, and antifungal properties are of interest for drug development.

Mécanisme D'action

The mechanism of action of 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly useful in anticancer and antibacterial applications. The thiazole ring can also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Thiazole-Oxadiazole Hybrids

Ethyl vs. Isopropyl Substituents

The compound 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (CAS 937682-00-3) differs only in the substitution of the ethyl group with an isopropyl group at position 4 of the thiazole ring. This modification increases steric bulk and lipophilicity (LogP: ~2.8 vs. Both compounds share the same HS code (29349990), classifying them as heterocyclic compounds under EU customs, indicating similar regulatory pathways .

Phenyl vs. Thiophene Substitution

Replacing the phenyl group in the oxadiazole ring with a thiophene moiety, as in 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine, alters electronic properties.

Ring System Modifications

Oxadiazole vs. Thiadiazole

3-Phenyl-1,2,4-thiadiazol-5-amine replaces the oxadiazole ring with a thiadiazole, substituting an oxygen atom with sulfur. This change enhances hydrogen-bonding capacity and polar surface area, which may improve binding to targets like nucleic acids or metalloenzymes . Thiadiazole derivatives are frequently associated with antifungal and insecticidal activities .

Thiazole vs. Triazole

MortaparibMild (a PARP1/Mortalin inhibitor) features a triazole ring instead of thiazole, demonstrating how ring system changes impact biological targets. Triazoles often exhibit superior metabolic stability compared to thiazoles, making them preferred in oncology therapeutics .

Activité Biologique

4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (CAS Number: 937681-88-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂N₄OS. The compound features a thiazole ring and an oxadiazole moiety, both of which are known for their biological significance.

Cytotoxicity

Several studies have evaluated the cytotoxic activity of this compound against various cancer cell lines.

- Cytotoxic Effects on Cancer Cell Lines :

- In a study evaluating derivatives of oxadiazoles and thiazoles, compounds similar to 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amines exhibited significant cytotoxicity against HeLa and MCF7 cell lines. The IC50 values for these compounds ranged from 29 μM to over 100 μM depending on structural modifications .

- The presence of the oxadiazole moiety has been linked to enhanced lipophilicity and interaction with biological targets, leading to increased cytotoxic effects .

The anticancer mechanisms attributed to compounds containing oxadiazole and thiazole rings include:

- Inhibition of Growth Factors : These compounds may inhibit various growth factors and kinases that are crucial for cancer cell proliferation .

Structure–Activity Relationships (SAR)

SAR studies indicate that minor modifications in the structure of thiazole and oxadiazole derivatives can lead to significant changes in their biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of electron-donating groups | Increases cytotoxicity against cancer cells |

| Substitution on the phenyl ring | Alters lipophilicity and interaction with targets |

| Combination with phthalimide moieties | Enhances overall cytotoxic activity |

Study on Thiazole Derivatives

A recent study synthesized various thiazole derivatives and evaluated their anticancer properties. Among these derivatives, those containing the oxadiazole structure showed promising results with IC50 values comparable to standard drugs like doxorubicin .

Evaluation Against Specific Cell Lines

The compound was tested against HeLa cells using the MTT assay method. Results indicated that modifications leading to increased hydrophobic interactions significantly improved cytotoxicity .

Q & A

Q. Critical factors :

- Excess POCl₃ improves oxadiazole cyclization efficiency but requires strict temperature control to avoid side products.

- Solvent polarity affects thiazole-amine coupling kinetics; polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Q. Example conditions :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Oxadiazole formation | POCl₃, 90°C, 3 hrs | 60–75% |

| Thiazole-amine coupling | K₂CO₃, DMF, 80°C, 12 hrs | 45–65% |

Basic: Which spectroscopic and crystallographic methods are most reliable for structural elucidation of this compound?

- X-ray crystallography : Resolves tautomeric forms and confirms planar geometry of the oxadiazole-thiazole core (e.g., dihedral angles <5°) .

- ¹H/¹³C NMR : Key signals include:

- Thiazole C2-amine proton at δ 5.8–6.2 ppm (broad, exchangeable).

- Oxadiazole C5-phenyl protons as a multiplet at δ 7.3–7.6 ppm .

- FT-IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and N-H (3350–3450 cm⁻¹) .

Validation : Cross-referencing with computational data (e.g., DFT-optimized structures) minimizes misinterpretation of overlapping signals .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Q. Methodology :

- Substituent variation : Synthesize analogs with modifications to:

- Biological assays :

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding to targets like EGFR or DHFR .

Q. Example SAR findings :

| Substituent | Activity Trend (IC₅₀, μM) | Target |

|---|---|---|

| 4-Fluorophenyl | IC₅₀ = 12.3 ± 1.2 | EGFR kinase |

| 4-Methoxyphenyl | IC₅₀ = 28.7 ± 2.1 | DHFR |

Advanced: How can contradictory data on substituent effects in analogs be resolved?

Case study : Fluorine vs. methoxy substituents show opposing effects on cytotoxicity in different studies .

Resolution strategies :

Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration).

Solubility correction : Measure partition coefficients (logP) to account for bioavailability differences.

Target-specific profiling : Use CRISPR-edited cell lines to isolate target pathways .

Key insight : Methoxy groups may enhance membrane permeability but reduce target affinity, while halogens improve binding at the expense of solubility .

Advanced: What computational approaches are effective for predicting the compound’s mechanism of action?

- Molecular docking : Prioritize targets by binding energy (ΔG ≤ −8.0 kcal/mol). For example, docking to EGFR (PDB: 1M17) reveals hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS).

- QSAR models : Use descriptors like polar surface area (PSA) and H-bond donors to predict absorption .

Validation : Compare with experimental IC₅₀ values; deviations >30% suggest model refinement (e.g., inclusion of solvation effects) .

Basic: How should stability studies be designed for this compound under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC (C18 column, 254 nm) .

- Light/heat stability : Expose to 40°C/75% RH or UV light (300–400 nm) for 48 hrs.

Findings : - Degradation <10% at pH 7.4 after 72 hrs.

- Photodegradation exceeds 20% under UV, necessitating dark storage .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

- Acute toxicity screening : LD₅₀ determination in zebrafish embryos (OECD TG 236).

- Metabolite profiling : LC-MS/MS to identify hepatotoxic metabolites (e.g., epoxide intermediates) .

- Formulation optimization : Use PEGylated nanoparticles to reduce renal clearance .

Example : Encapsulation in PLGA nanoparticles increases bioavailability by 3-fold while lowering hepatotoxicity .

Basic: How can regioselectivity challenges in oxadiazole-thiazole coupling be addressed?

- Catalytic control : Use CuI (10 mol%) to direct coupling to the 5-position of the oxadiazole .

- Protecting groups : Temporarily block the thiazole-amine with Boc to prevent side reactions .

- Solvent effects : Non-polar solvents (toluene) favor thermodynamic control, enhancing regioselectivity >90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.